N-mesityl-N'-(2-methylbenzyl)ethanediamide
Overview
Description
N-mesityl-N'-(2-methylbenzyl)ethanediamide, also known as MMBENZA, is a chiral diamide ligand that has been widely used in asymmetric catalysis. It is a versatile ligand that can be used in a variety of reactions, including C-C bond formation, C-H activation, and cross-coupling reactions.
Mechanism of Action
N-mesityl-N'-(2-methylbenzyl)ethanediamide acts as a chiral catalyst in asymmetric catalysis. The ligand coordinates to a metal center, forming a chiral complex. This complex then interacts with the substrate, promoting the desired reaction. The chiral nature of N-mesityl-N'-(2-methylbenzyl)ethanediamide allows for high enantioselectivity in the reaction, resulting in the formation of a single enantiomer.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N-mesityl-N'-(2-methylbenzyl)ethanediamide. However, it is known that the ligand is not intended for use as a drug and should not be used for any therapeutic purposes.
Advantages and Limitations for Lab Experiments
One advantage of using N-mesityl-N'-(2-methylbenzyl)ethanediamide as a ligand in asymmetric catalysis is its high enantioselectivity. This allows for the formation of a single enantiomer, which is important in the synthesis of chiral pharmaceuticals and natural products. Another advantage of N-mesityl-N'-(2-methylbenzyl)ethanediamide is its versatility in a variety of reactions.
One limitation of using N-mesityl-N'-(2-methylbenzyl)ethanediamide is its sensitivity to air and moisture. This can make the synthesis and handling of the ligand challenging. Additionally, N-mesityl-N'-(2-methylbenzyl)ethanediamide is relatively expensive compared to other ligands, which can be a limiting factor in some experiments.
Future Directions
There are many future directions for the use of N-mesityl-N'-(2-methylbenzyl)ethanediamide in asymmetric catalysis. One area of research is the development of new reactions using N-mesityl-N'-(2-methylbenzyl)ethanediamide as a ligand. Another area of research is the optimization of existing reactions to improve yields and enantioselectivity. Additionally, the synthesis of new chiral ligands based on the structure of N-mesityl-N'-(2-methylbenzyl)ethanediamide could lead to the development of new and more efficient catalysts.
Conclusion:
N-mesityl-N'-(2-methylbenzyl)ethanediamide is a versatile chiral ligand that has been widely used in asymmetric catalysis. The ligand has been shown to be effective in a variety of reactions and has been used in the synthesis of chiral pharmaceuticals and natural products. While there are limitations to the use of N-mesityl-N'-(2-methylbenzyl)ethanediamide, its high enantioselectivity and versatility make it an important tool in the field of asymmetric catalysis. Future research on N-mesityl-N'-(2-methylbenzyl)ethanediamide and related ligands has the potential to lead to the development of new and more efficient catalysts.
Scientific Research Applications
N-mesityl-N'-(2-methylbenzyl)ethanediamide has been used extensively in asymmetric catalysis. It has been shown to be an effective ligand in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, allylic alkylation reactions, and Buchwald-Hartwig amination reactions. N-mesityl-N'-(2-methylbenzyl)ethanediamide has also been used in the synthesis of chiral pharmaceuticals and natural products.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-9-14(3)17(15(4)10-12)21-19(23)18(22)20-11-16-8-6-5-7-13(16)2/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBVEAUOAMUAIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-N'-(2-methylbenzyl)ethanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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